4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid
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Overview
Description
4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with a methoxy group at the 4-position and a carboxylic acid group at the 6-position. The molecular formula of this compound is C11H12N2O4S, and it has a molecular weight of 268.29 g/mol .
Preparation Methods
The synthesis of 4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine precursors under specific reaction conditions. The reaction typically involves the use of reagents such as methoxyamine and methylthio compounds, followed by cyclization and oxidation steps . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: This compound has a similar pyrimidine structure but with different substituents, leading to variations in its chemical and biological properties.
Thieno[2,3-d]pyrimidine derivatives: These compounds share the thienopyrimidine core structure but differ in their functional groups, resulting in diverse applications and activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H8N2O3S |
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Molecular Weight |
224.24 g/mol |
IUPAC Name |
4-methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-4-10-5-3-6(9(12)13)15-7(5)8(11-4)14-2/h3H,1-2H3,(H,12,13) |
InChI Key |
PAIGEVZGCIEBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)OC)SC(=C2)C(=O)O |
Origin of Product |
United States |
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